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molecular formula C10H9NO5 B8794287 4,6-Dimethoxyisatoic anhydride

4,6-Dimethoxyisatoic anhydride

Cat. No. B8794287
M. Wt: 223.18 g/mol
InChI Key: UZEFANXQRVBAGI-UHFFFAOYSA-N
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Patent
US07381730B2

Procedure details

To a cooled (0° C.) brown solution of 4,6-dimethoxy anthranilic acid (76.0 g, 0.385 mol), prepared as in Example 2, in tetrahydrofuran (1.3 L) was added triphosgene (40.0 g, 0.135 mol) in portions over a 20 min period. After 30 min, the reaction was warmed to room temperature and stirred for an additional 1.5 h. The reaction mixture was poured into an Erlenmeyer flask containing water and cooled to 0° C. with an ice bath. Additional water was added to facilitate the stirring of the thick solid formed. After stirring for 30 min, the reaction mixture was filtered to give a beige solid. The solid was washed with water, air-dried, and then dried under high vacuum to give 79.2 g (92%) of the isatoic anhydride.
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
1.3 L
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:14])[C:6](=[C:10]([O:12][CH3:13])[CH:11]=1)[C:7]([OH:9])=[O:8].Cl[C:16](Cl)([O:18]C(=O)OC(Cl)(Cl)Cl)Cl.O>O1CCCC1>[CH3:13][O:12][C:10]1[C:6]2[C:7](=[O:9])[O:8][C:16](=[O:18])[NH:14][C:5]=2[CH:4]=[C:3]([O:2][CH3:1])[CH:11]=1

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
COC=1C=C(C(C(=O)O)=C(C1)OC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
40 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
1.3 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into an Erlenmeyer flask
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. with an ice bath
STIRRING
Type
STIRRING
Details
stirring of the thick solid
CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
After stirring for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give a beige solid
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC(=CC2=C1C(OC(N2)=O)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 79.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 262.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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